Deaminoethyl Fluvoxamine β-D-Glucuronide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
Deaminoethyl Fluvoxamine β-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Deaminoethyl Fluvoxamine β-D-Glucuronide has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects and metabolic pathways.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of Deaminoethyl Fluvoxamine β-D-Glucuronide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Fluvoxamine: A selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders.
Fluvoxamine β-D-Glucuronide: A glucuronidated metabolite of fluvoxamine.
Uniqueness
Deaminoethyl Fluvoxamine β-D-Glucuronide is unique due to its specific structural modifications, which confer distinct biochemical properties and research applications compared to its parent compound, fluvoxamine .
Biological Activity
Deaminoethyl Fluvoxamine β-D-Glucuronide (DFG) is a glucuronidated metabolite of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of obsessive-compulsive disorder (OCD) and depression. This article explores the biological activity of DFG, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Property | Value |
---|---|
CAS Number | 89035-93-8 |
Molecular Formula | C₁₉H₂₄F₃NO₈ |
Molecular Weight | 451.39 g/mol |
Synonyms | 1-O-[[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]-β-D-glucopyranuronic Acid |
DFG's biological activity is primarily attributed to its interaction with specific proteins and enzymes, modulating their activity. Although the precise molecular targets remain under investigation, it is believed that DFG may influence pathways related to serotonin signaling and inflammatory responses.
- Serotonin Reuptake Inhibition : Similar to fluvoxamine, DFG may inhibit the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft, which can enhance mood and reduce anxiety symptoms .
- Sigma-1 Receptor Modulation : DFG may also interact with the sigma-1 receptor (S1R), a chaperone protein implicated in various neuroprotective and anti-inflammatory processes. Activation of S1R by fluvoxamine has been shown to promote neurite outgrowth and exert anti-inflammatory effects .
- Glucuronidation Pathway : As a glucuronide, DFG is likely involved in drug metabolism and detoxification processes, facilitating the excretion of lipophilic compounds from the body.
Pharmacological Applications
DFG has been investigated for its potential therapeutic effects in various contexts:
- Neuroprotection : Studies suggest that DFG may offer neuroprotective benefits through its action on S1R, which regulates neuroinflammation and promotes neuronal survival .
- Anti-inflammatory Effects : DFG's modulation of immune responses via S1R may contribute to its anti-inflammatory properties, making it a candidate for conditions characterized by chronic inflammation .
Case Studies and Research Findings
Comparison with Similar Compounds
Compound | Mechanism of Action | Clinical Use |
---|---|---|
Fluvoxamine | SERT inhibition; S1R agonism | OCD, depression |
Fluvoxamine β-D-Glucuronide | Metabolite of fluvoxamine; glucuronidation | Drug metabolism |
Deaminoethyl Fluvoxamine | Similar to fluvoxamine but lacks certain functionalities | Potential antidepressant properties |
Properties
CAS No. |
89035-93-8 |
---|---|
Molecular Formula |
C₁₉H₂₄F₃NO₈ |
Molecular Weight |
451.39 |
Synonyms |
1-O-[[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]-β-D-gluco-_x000B_pyranuronic Acid; |
Origin of Product |
United States |
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